molecular formula C15H19N3O3S B5304107 N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide

Cat. No.: B5304107
M. Wt: 321.4 g/mol
InChI Key: OYQZUCUPTUZHDQ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide typically involves multiple steps. One common method involves the reaction of 2-cyanophenylamine with ethylsulfonyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and cyanophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZUCUPTUZHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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